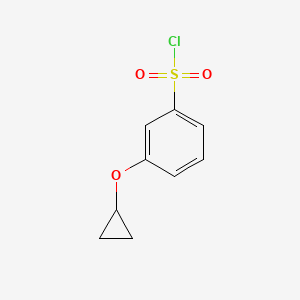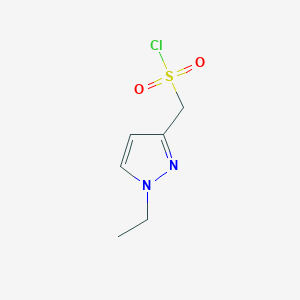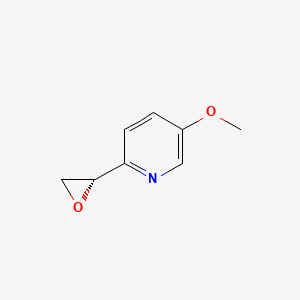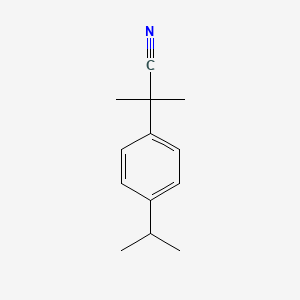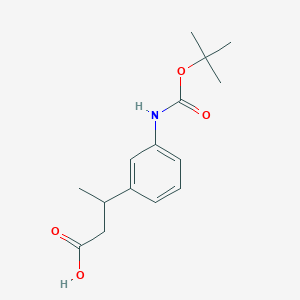
3-(3-((Tert-butoxycarbonyl)amino)phenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which allow for precise control of reaction conditions and efficient production . The use of continuous flow chemistry can enhance the safety and efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a protecting group in organic synthesis and peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug candidates.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups in the molecule without affecting the protected amine.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
- Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Uniqueness
3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid is unique due to its specific structure and the presence of the Boc protecting group, which provides stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis and other organic reactions where selective protection and deprotection of amine groups are required.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(8-13(17)18)11-6-5-7-12(9-11)16-14(19)20-15(2,3)4/h5-7,9-10H,8H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
LEXBRYQQLFUOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


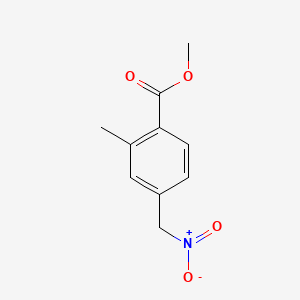
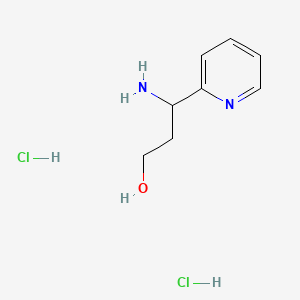
![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)

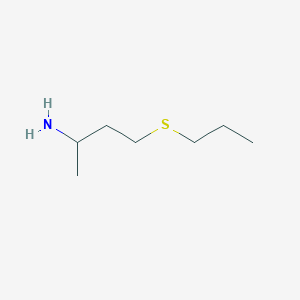
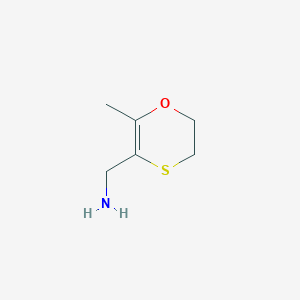
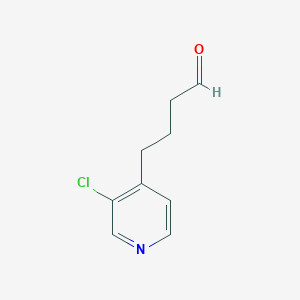
![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)
![Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride](/img/structure/B13586979.png)
